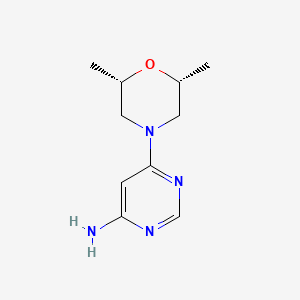

6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZHFLPLSCSVIC-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological applications. This article reviews its biological activity, pharmacokinetic properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a morpholino substituent, which enhances its solubility and bioavailability. The specific stereochemistry at the morpholino position contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation.

Pharmacological Studies

Recent studies have evaluated the pharmacokinetics and efficacy of this compound in vivo. For instance, a study involving NMRI mice demonstrated that the compound exhibited poor oral bioavailability due to first-pass metabolism by cytochrome P450 enzymes. In contrast, intraperitoneal administration significantly increased exposure levels (Table 1) .

| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng mL h) |

|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN mice | IP | 10 | 3800 | 0.5 | 1,000,000 |

This table illustrates the significant differences in pharmacokinetic parameters between different routes of administration, highlighting the importance of optimizing delivery methods for therapeutic efficacy.

Therapeutic Applications

The compound has been explored for its potential applications in treating diseases such as cancer and infectious diseases. Its activity against Trypanosoma brucei, the causative agent of African sleeping sickness, has been particularly noted . The development of related compounds in the same series has demonstrated promising results in preclinical models.

Case Studies

- Efficacy Against Trypanosomiasis : A study reported that derivatives of this compound exhibited significant potency against Trypanosoma brucei, suggesting that modifications to the pyrimidine structure could enhance therapeutic effects .

- CNS Penetration : Research indicated that while the compound penetrated the blood-brain barrier effectively, its low free fraction in the brain raised concerns about its efficacy in central nervous system diseases .

Scientific Research Applications

Kinase Inhibition

The primary application of 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is as a multikinase inhibitor . Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. This compound has demonstrated significant inhibitory activity against multiple kinases involved in tumor growth and progression.

Key findings include:

- Binding Affinity : Interaction studies using techniques like surface plasmon resonance have shown that this compound binds effectively to specific kinases implicated in cancer progression.

- Therapeutic Potential : Its ability to modulate kinase activity positions it as a potential treatment for various cancers, making it a valuable target for drug development.

Synthesis Methodologies

The synthesis of this compound involves several steps, typically including:

- Formation of the pyrimidine ring.

- Introduction of the morpholino group at the appropriate position.

- Purification through chromatography techniques.

The detailed synthetic pathway can be complex and often requires careful optimization to yield high purity and yield .

In Vitro Studies

Research has indicated that this compound exhibits potent antitumor activity in various cell lines. For instance:

- In studies involving cancer cell lines, this compound inhibited cell proliferation significantly compared to control groups.

- Kinase profiling revealed that it selectively targets oncogenic kinases while sparing others, reducing potential off-target effects .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption and metabolism of this compound in animal models:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs in the Pyrimidine Family

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- The addition of a methyl group at the pyrimidine C2 position (e.g., Catalog 118376) increases molecular weight by ~13 g/mol but may reduce solubility due to increased hydrophobicity .

- Morpholino-phenyl analogs (e.g., 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) exhibit distinct electronic profiles, as evidenced by IR and NMR shifts in the aromatic and amine regions .

Pharmacological Analogs

Sonidegib (SMO Inhibitor) :

Chlorinated Pyrimidines :

Table 2: Spectral Data for Selected Analogs

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting with substituted morpholine and pyrimidine precursors. For example, (2S,6R)-2,6-dimethylmorpholine derivatives can be synthesized via reductive amination or nucleophilic substitution, followed by coupling with pyrimidin-4-amine intermediates. A key step involves refluxing intermediates (e.g., (E)-chalcone analogs) with guanidine nitrate and lithium hydroxide in ethanol to cyclize the pyrimidine ring. Reaction conditions such as temperature (reflux at ~78°C), solvent polarity, and catalyst choice (e.g., LiOH) significantly influence yield and purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- FT-IR : Validates functional groups (e.g., NH₂ at ~3355–3459 cm⁻¹, morpholine C-O-C at ~1229 cm⁻¹) .

- NMR : ¹H NMR identifies stereochemical environments (e.g., methyl groups at δ 1.20 ppm for (2S,6R)-dimethylmorpholine), while ¹³C NMR confirms aromatic and heterocyclic carbons .

- LCMS/ESI-MS : Determines molecular weight (e.g., [M+H]+ = 208 observed in related morpholine-pyrimidine hybrids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from overlapping NMR signals in this compound?

Overlapping signals (e.g., H-5 protons in pyrimidine merging with aromatic protons) can be addressed using:

- 2D NMR (COSY, NOESY) : To differentiate coupling networks and spatial proximities.

- Chiral HPLC : To isolate enantiomers and confirm stereochemistry .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .

Q. What experimental strategies are recommended to assess the impact of morpholine ring conformation on biological activity?

- Conformational Restriction : Synthesize analogs with fused rings (e.g., furopyrimidines) to lock morpholine geometry and compare activity .

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the morpholine (e.g., methyl groups) and pyrimidine rings, then evaluate antimicrobial or enzyme inhibition profiles .

- Molecular Dynamics Simulations : To correlate ligand flexibility with target binding (e.g., bacterial enzymes or kinases) .

Q. How should researchers design dose-response experiments to evaluate the compound’s antimicrobial efficacy while minimizing cytotoxicity?

- Checkerboard Assay : Test combinatorial effects with standard antibiotics to identify synergistic/antagonistic interactions .

- MTT Assay : Use mammalian cell lines (e.g., HEK293) to determine IC₅₀ values and selectivity indices .

- Time-Kill Kinetics : Monitor bacterial viability over 24 hours at sub-MIC concentrations to assess bacteriostatic vs. bactericidal effects .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts with similar polarity?

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether 2:8) to separate morpholine-pyrimidine hybrids .

- Recrystallization : Ethanol/water mixtures exploit solubility differences for high-purity crystals .

- Prep-HPLC : For enantiomeric resolution of (2S,6R) vs. (2R,6S) isomers .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

- Detailed Reaction Logs : Document parameters (e.g., reflux time, catalyst batch).

- Round-Robin Testing : Share intermediates with collaborating labs for independent synthesis and characterization .

- Quality Control Metrics : Establish acceptance criteria for yield (>70%), purity (HPLC >95%), and spectroscopic consistency .

Data Interpretation

Q. How should discrepancies between in vitro and in vivo activity data be analyzed?

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays) .

- Toxicogenomics : Identify off-target effects using transcriptomic analysis of treated cell lines .

- Dosage Adjustment : Optimize dosing regimens in animal models to mimic effective in vitro concentrations .

Q. What statistical models are appropriate for analyzing dose-dependent antimicrobial activity?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare efficacy across bacterial strains or compound analogs .

- Machine Learning : Train models on structural descriptors (e.g., molecular weight, logP) to predict activity .

Advanced Characterization

Q. What role does X-ray crystallography play in confirming the stereochemistry of this compound?

Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry by resolving bond angles and torsional parameters. For example, the (2S,6R) configuration can be confirmed via Flack parameters and anomalous dispersion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.